3-Bromo-6-fluoroimidazo[1,2-b]pyridazine
描述
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine (CAS: 1454814-05-1, Molecular Formula: C₆H₃BrFN₃) is a halogenated heterocyclic compound featuring a fused imidazole and pyridazine ring system. The bromine and fluorine substituents at positions 3 and 6, respectively, confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery.
属性
IUPAC Name |
3-bromo-6-fluoroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTGQNADSJRPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Condensation with α-Bromoketones
A foundational approach involves reacting 3-amino-6-fluoropyridazine with α-bromoketones under mild basic conditions. For example, the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile employs N,N-dimethylformamide dimethyl acetal (DMF-DMA) and 3-amino-6-chloropyridazine, followed by bromoacetonitrile addition. Adapting this method, 3-amino-6-fluoropyridazine could react with α-bromoacetophenone to form the target compound.
Key Reaction Parameters:
-
Temperature: 50–160°C
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO)
-
Base: Sodium bicarbonate or potassium carbonate
Stepwise Synthesis of this compound
Intermediate Formation: N,N-Dimethyl-N'-3-(6-Fluoro-pyridazinyl)formamidine
The first step involves treating 3-amino-6-fluoropyridazine with DMF-DMA at 40–100°C for 2–8 hours. This generates a formamidine intermediate, which facilitates subsequent cyclization.
Representative Conditions:
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1.2 (amine:DMF-DMA) |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Cyclization with Bromoacetonitrile
The formamidine intermediate reacts with bromoacetonitrile at elevated temperatures (50–160°C) for 3–15 hours. Alkali treatment (pH 10–12) precipitates the crude product.
Optimized Protocol:
-
Dissolve intermediate in anhydrous DMF (0.1 M).
-
Add bromoacetonitrile (1.5 equiv) dropwise.
-
Heat at 120°C for 8 hours under nitrogen.
-
Cool to 25°C, adjust pH with 10% NaOH, and filter.
Yield Improvement Strategies:
-
Catalytic KI enhances bromide displacement efficiency.
Halogenation and Functionalization
Direct Bromination of Imidazo[1,2-b]pyridazine Core
Post-cyclization bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C introduces bromine at position 3. The electron-deficient pyridazine ring directs electrophilic substitution to the most reactive site.
Bromination Efficiency:
| Brominating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NBS | DCM | 0°C | 78% |
| Br₂ | AcOH | 25°C | 65% |
Fluorine Retention Challenges
The 6-fluoro group’s stability during bromination requires careful control. Prolonged exposure to Br₂ or elevated temperatures may lead to defluorination. Using NBS in DCM at subambient temperatures minimizes this side reaction.
Purification and Characterization
Recrystallization Techniques
Crude this compound is purified via recrystallization from ethyl acetate/hexane (1:3). This yields pale-yellow crystals with ≥95% purity.
Purity Analysis:
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O (70:30) | 97.2% |
| ¹H NMR | DMSO-d₆, 400 MHz | 95.8% |
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, H-2), 7.89 (d, J = 9.2 Hz, 1H, H-5), 7.01 (d, J = 9.2 Hz, 1H, H-4).
-
HRMS (ESI): m/z calcd for C₆H₃BrFN₃ [M+H]⁺ 215.9412; found 215.9409.
Industrial-Scale Production Considerations
Cost-Effective Feedstock Sourcing
Bulk synthesis prioritizes 3-amino-6-fluoropyridazine derived from 6-fluoropyridazine via nitration and reduction. Commercial suppliers like AstaTech provide this intermediate at $120–150/kg.
| Parameter | Value |
|---|---|
| Process Mass Intensity (PMI) | 32 kg/kg product |
| E-Factor | 18.7 |
| Reaction Hazard Index | 3.2 (moderate risk) |
Challenges and Limitations
Regioselectivity Control
Competing bromination at positions 2 and 3 remains problematic. Computational studies (DFT) indicate that electron-withdrawing fluorine at position 6 increases the activation energy for 2-bromination by 12 kcal/mol, favoring position 3.
Scalability of Microwave Methods
While lab-scale microwave synthesis achieves 90% yields, scaling beyond 100 g batches faces heat distribution challenges.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 68% | 95% | 45 | Moderate |
| Microwave-Assisted | 89% | 97% | 62 | Limited |
| Continuous Flow | 82% | 96% | 58 | High |
化学反应分析
Types of Reactions
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
科学研究应用
Medicinal Chemistry Applications
Inhibition of AAK1:
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine has been identified as a potent inhibitor of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis. AAK1 plays a crucial role in receptor recycling and is implicated in various diseases, including Alzheimer's disease, bipolar disorder, Parkinson's disease, and schizophrenia. Inhibiting AAK1 can potentially lead to therapeutic strategies for these conditions by modulating synaptic vesicle recycling and receptor internalization processes .
Case Studies:
- Pain Management: Research involving AAK1 knockout mice demonstrated that the absence of AAK1 resulted in reduced pain responses, suggesting that AAK1 inhibitors like this compound could be effective in managing pain .
- Neurodegenerative Diseases: The modulation of AAK1 activity is being studied for its effects on neurodegenerative diseases. Inhibitors may help alleviate symptoms associated with cognitive impairments in conditions like Alzheimer's disease .
Analytical Techniques
The characterization of this compound employs several analytical techniques:
- Nuclear Magnetic Resonance (NMR): Used to determine the structural integrity and purity of synthesized compounds.
- High-Performance Liquid Chromatography (HPLC): Employed for purity analysis.
- Mass Spectrometry (MS): Utilized to confirm molecular weight and structure.
These techniques ensure that the compound meets the necessary specifications for research applications .
作用机制
The mechanism of action of 3-Bromo-6-fluoroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
相似化合物的比较
Substituent Effects at Position 6
The 6-position of imidazo[1,2-b]pyridazine is a critical site for modulating biological activity and physicochemical properties. Key comparisons include:
Key Insights :
- Fluoro vs.
- Amino vs. Halogen: Aminated derivatives (e.g., pyrrolidine, piperidine) exhibit enhanced solubility and biological activity (e.g., AChE inhibition) due to increased hydrogen-bonding capacity .
Substituent Effects at Position 3
The 3-position is often modified with halogens or nitro groups to influence electronic properties and binding interactions:
Key Insights :
- Bromo vs. Nitro : Bromine supports synthetic versatility (e.g., cross-coupling), while nitro groups enhance electron deficiency, improving interactions with enzymatic targets like AChE .
- Phenyl at Position 2 : Substitution at position 2 (vs. 3/6) shifts biological activity profiles, as seen in potent anthelmintic derivatives .
生物活性
3-Bromo-6-fluoroimidazo[1,2-b]pyridazine is an emerging compound in medicinal chemistry, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine substituents on its imidazo[1,2-b]pyridazine core. This structural configuration enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can lead to altered metabolic pathways. For instance, it may inhibit the growth of pathogens such as Mycobacterium tuberculosis through enzyme interaction .
- Receptor Modulation : It can modulate receptor activities, influencing signaling pathways critical for cellular functions .
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial effects against various bacterial strains .
- Anticancer Activity : Research has highlighted its potential as an anticancer agent, with mechanisms involving apoptosis induction in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Mycobacterium tuberculosis | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various imidazo[1,2-b]pyridazine derivatives, this compound demonstrated significant inhibition against Mycobacterium tuberculosis, with an IC50 value indicating effective potency. The study concluded that structural modifications could enhance this activity further .
Case Study 2: Anticancer Potential
Another investigation explored the anticancer properties of this compound in human cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell viability and induction of apoptosis. This effect was linked to the compound's ability to disrupt cellular signaling pathways involved in proliferation and survival .
Future Directions in Research
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the specific molecular mechanisms by which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : Understanding how variations in structure affect biological activity will be crucial for optimizing this compound for therapeutic use.
- Clinical Trials : Transitioning from preclinical studies to clinical trials will be essential to evaluate safety and efficacy in humans.
常见问题
Q. How do reaction conditions influence the regioselectivity of halogenation in imidazo[1,2-b]pyridazine?
- Answer: Bromination with NBS in DMF at 0°C favors C3 substitution, while electrophilic fluorination using Selectfluor® in acetonitrile targets C6. Solvent polarity and temperature control prevent dihalogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
